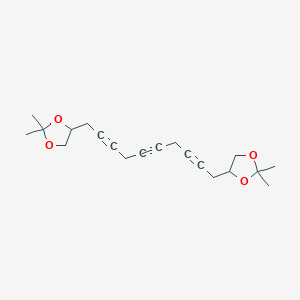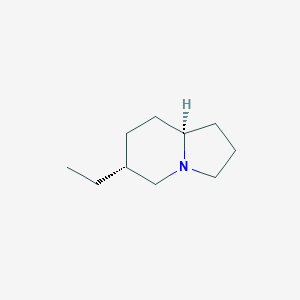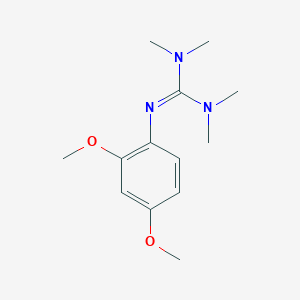
4,4'-(Deca-2,5,8-triyne-1,10-diyl)bis(2,2-dimethyl-1,3-dioxolane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(Deca-2,5,8-triyne-1,10-diyl)bis(2,2-dimethyl-1,3-dioxolane) is an organic compound characterized by its unique structure, which includes a deca-2,5,8-triyne backbone and two 2,2-dimethyl-1,3-dioxolane groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Deca-2,5,8-triyne-1,10-diyl)bis(2,2-dimethyl-1,3-dioxolane) typically involves the coupling of appropriate alkyne precursors under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form the triyne backbone. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity 4,4’-(Deca-2,5,8-triyne-1,10-diyl)bis(2,2-dimethyl-1,3-dioxolane).
化学反应分析
Types of Reactions
4,4’-(Deca-2,5,8-triyne-1,10-diyl)bis(2,2-dimethyl-1,3-dioxolane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide to form corresponding diols or other oxidized products.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bonds to double or single bonds.
Substitution: Nucleophilic substitution reactions can occur at the dioxolane groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, amine bases, potassium permanganate, osmium tetroxide, and hydrogen gas. Reaction conditions typically involve inert atmospheres, controlled temperatures, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield diols, while reduction reactions can produce alkenes or alkanes. Substitution reactions can lead to a variety of functionalized derivatives.
科学研究应用
4,4’-(Deca-2,5,8-triyne-1,10-diyl)bis(2,2-dimethyl-1,3-dioxolane) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
作用机制
The mechanism of action of 4,4’-(Deca-2,5,8-triyne-1,10-diyl)bis(2,2-dimethyl-1,3-dioxolane) involves its interaction with molecular targets and pathways. The compound’s triyne backbone allows it to participate in various chemical reactions, while the dioxolane groups provide stability and functionality. In biological systems, the compound may interact with cellular components, leading to specific biochemical effects.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: A related compound with similar dioxolane groups but different backbone structure.
(4R,5R)-2,2-Dimethyl-α,α,α′,α′-tetraphenyldioxolane-4,5-dimethanol: Another compound with dioxolane groups and a different substitution pattern.
Uniqueness
4,4’-(Deca-2,5,8-triyne-1,10-diyl)bis(2,2-dimethyl-1,3-dioxolane) is unique due to its triyne backbone, which imparts distinct chemical reactivity and potential applications. The combination of the triyne structure with the dioxolane groups makes it a versatile compound for various scientific and industrial purposes.
属性
| 112681-61-5 | |
分子式 |
C20H26O4 |
分子量 |
330.4 g/mol |
IUPAC 名称 |
4-[10-(2,2-dimethyl-1,3-dioxolan-4-yl)deca-2,5,8-triynyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C20H26O4/c1-19(2)21-15-17(23-19)13-11-9-7-5-6-8-10-12-14-18-16-22-20(3,4)24-18/h17-18H,7-8,13-16H2,1-4H3 |
InChI 键 |
WYPFOGADBWUPKE-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(O1)CC#CCC#CCC#CCC2COC(O2)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(E)-(3-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14302713.png)



![3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14302767.png)
